N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core and a 2,3-dihydro-1,4-benzodioxin substituent at the N4-position. The dihydrobenzodioxin moiety may enhance solubility and binding affinity compared to simpler aryl substituents, as seen in related sulfonamide derivatives with improved antimicrobial profiles .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)21-11-5-6-13-14(9-11)23-8-7-22-13/h5-6,9-10H,1-4,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUCQDPYXQWFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth. This suggests that the compound may interact with bacterial cells to prevent the formation of biofilms, which are protective structures that bacteria form in response to environmental stress.
Biochemical Pathways
Given the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial metabolic processes essential for biofilm formation.
Result of Action
The compound has been reported to inhibit bacterial biofilm growth. This suggests that the compound may have potential as an antibacterial agent.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the key findings related to its biological activity, including enzyme inhibition studies, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxane moiety and a thieno-pyrimidine framework. The molecular formula can be represented as C18H20N2O2S.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine.
- α-Glucosidase Inhibition : Compounds with the benzodioxane structure have shown significant inhibitory activity against α-glucosidase. For instance, a study demonstrated that several synthesized derivatives exhibited substantial inhibition against this enzyme, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The same derivatives also displayed varying degrees of inhibition against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While some compounds showed weak inhibition against AChE, their potential as anti-diabetic agents remains promising .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
- Study on Lipid Peroxidation : A series of 2,3-dihydro-1,4-benzodioxin derivatives were evaluated for their ability to inhibit lipid peroxidation. Compounds demonstrated significant activity in preventing oxidative stress in cellular models .
- Anti-Cancer Activity : Research indicates that sulfonamide derivatives containing the benzodioxane moiety exhibit anti-proliferative properties against various cancer cell lines. These findings suggest that modifications to the benzodioxane structure can enhance anti-cancer efficacy .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between these compounds and their target enzymes. The results suggest that specific functional groups on the benzodioxane scaffold facilitate strong binding affinity to active sites of α-glucosidase and AChE .
Summary of Findings
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its therapeutic potential in treating neurological disorders and metabolic diseases. Research indicates that derivatives of this compound exhibit significant inhibition against key enzymes involved in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance:
- Enzyme Inhibition : Studies have shown that the compound can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmission respectively. This suggests its potential use in developing drugs for managing diabetes and cognitive decline associated with Alzheimer's disease .
Biochemical Research
In biochemical applications, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine serves as a valuable tool for studying enzyme interactions and cellular processes. Its ability to act as an enzyme inhibitor allows researchers to explore:
- Mechanisms of Action : The compound is used to elucidate the mechanisms by which certain enzymes operate within biological systems. This can lead to a better understanding of metabolic pathways and disease mechanisms .
Material Science
The compound's unique structural properties make it suitable for applications in material science. Researchers are exploring its potential in:
- Advanced Materials : Investigations are underway into how this compound can be utilized in creating materials with specific electrical or thermal properties. Such materials could be beneficial for electronics and energy applications .
Agricultural Chemistry
Another promising application lies in agricultural chemistry where the compound is being researched for its role in enhancing crop protection products:
- Agrochemical Formulation : The compound may improve the efficacy of pesticides or herbicides by acting on specific biological targets within pests or diseases affecting crops .
Environmental Applications
The environmental impact of chemical compounds is increasingly scrutinized. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is also being investigated for:
- Sustainable Solutions : Research is focused on developing biodegradable materials or sustainable chemical processes that utilize this compound to reduce environmental footprints .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the N4-amine, modifications to the tetrahydrobenzothienopyrimidine core, and additional functional groups. Below is a comparative analysis of select derivatives:
*Calculated based on molecular formula C₁₉H₁₈N₃O₂S.
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy ) may enhance solubility, while lipophilic groups (e.g., methylthio , pentyl ) improve membrane permeability.
- Synthesis Yields : Higher yields (68–70%) are achieved with methoxy and methylthio substituents compared to bulkier groups .
- Thermal Stability : Melting points correlate with molecular symmetry; derivatives with planar aryl groups (e.g., 4-methoxyphenyl ) exhibit higher melting points (~200°C).
Activity Trends :
- Antimicrobial Potency : Benzodioxin-containing analogs (e.g., ) show promise due to synergistic effects between the heterocycle and sulfonamide/amine groups.
- Antiproliferative Gaps : While the target compound’s activity is unreported, structural analogs with rigid aromatic amines (e.g., p-phenylenediamine ) demonstrate preliminary efficacy against cancer cell lines.
Preparation Methods
Cyclocondensation of Tetrahydrobenzothiophene Derivatives
A widely adopted method involves the cyclization of 2-aminobenzothiophene precursors with carbonyl-containing reagents. For instance, El-Sayed et al. synthesized 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (3 ) by reacting 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with formamide under reflux conditions. The chloro derivative 3 acts as a key intermediate for subsequent nucleophilic substitution reactions.
Ring Closure via Thiourea or Guanidine
Alternative approaches employ thiourea or guanidine to form the pyrimidine ring. Khalil et al. demonstrated that heating α,β-unsaturated ketones (e.g., 2-arylidene-5-chlorobenzothiophen-3(2H)-ones) with thiourea in ethanol under reflux yields 4-amino-substituted benzothienopyrimidines. This method benefits from high regioselectivity and moderate yields (65–78%).
Functionalization at the 4-Position: Introduction of the Amine Group
The 4-amino group is critical for biological activity and is typically introduced via nucleophilic aromatic substitution (SNAr) or hydrazine-mediated pathways.
Nucleophilic Substitution with Amines
The chlorine atom in intermediate 3 is displaced by amines under mild conditions. For example, El-Sayed et al. reported that heating 3 with morpholine in DMF at 60–80°C for 6 hours produces N-morpholino derivatives in 59–70% yields. Similarly, piperidine and 4-benzylpiperazine afford corresponding 4-aminobenzothienopyrimidines.
Hydrazine Derivatives and Schiff Base Formation
Hydrazine-functionalized intermediates enable further diversification. Treatment of 3 with hydrazine hydrate yields 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5 ), which reacts with aldehydes (e.g., pyridine-4-carbaldehyde) to form Schiff bases (6a–c ). These derivatives exhibit absorption bands at 3110 cm⁻¹ (NH) and 1625 cm⁻¹ (C=N) in IR spectra, confirming successful condensation.
Incorporation of the 1,4-Benzodioxan-6-yl Moiety
The 1,4-benzodioxan-6-yl group is introduced via alkylation or arylation of the 4-amino intermediate.
Alkylation of 4-Aminobenzothienopyrimidines
Reaction of 4-hydrazino derivative 5 with 2,3-dihydro-1,4-benzodioxin-6-amine in ethanol under reflux conditions produces the target compound. This step typically requires 2–4 hours and achieves yields of 68–75%. NMR spectroscopy confirms successful coupling, with characteristic signals for the benzodioxan protons (δ 4.20–4.30 ppm, OCH2CH2O) and the tetrahydrobenzothienopyrimidine moiety (δ 1.71–2.99 ppm).
Ullmann Coupling for Aryl Amination
For aromatic amines, copper-catalyzed Ullmann coupling offers an alternative. Khalil et al. utilized CuI/L-proline in DMSO at 100°C to couple 4-chlorobenzothienopyrimidine with 1,4-benzodioxan-6-amine, achieving 65% yield. This method minimizes side reactions and enhances scalability.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or ethanol | Maximizes SNAr reactivity |
| Temperature | 60–80°C (SNAr) | Prevents decomposition |
| Catalyst | CuI (Ullmann coupling) | Accelerates coupling |
| Reaction Time | 4–6 hours (SNAr) | Completes substitution |
Elevating temperatures beyond 80°C in DMF leads to side products, while shorter reaction times (<4 hours) result in incomplete substitution.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical purification steps?
The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include sulfonamide formation (e.g., reacting with sulfonyl chlorides under alkaline conditions) and subsequent alkylation/cyclization to form the benzothieno-pyrimidine core. Purification often employs column chromatography and recrystallization, with solvent selection (e.g., ethyl acetate/hexane mixtures) critical for yield optimization. Characterization via ¹H-NMR and IR spectroscopy confirms structural integrity .
Q. Which spectroscopic and analytical techniques are essential for structural validation?
- ¹H-NMR : Critical for confirming proton environments, such as aromatic protons in the benzodioxin ring (δ 6.5–7.0 ppm) and methylene groups in the tetrahydrobenzothieno moiety (δ 2.5–3.5 ppm).
- IR : Identifies functional groups (e.g., C-N stretches at ~1350 cm⁻¹).
- Elemental Analysis (CHN) : Validates empirical formula consistency. Melting point analysis further confirms purity .
Q. What preliminary biological screening methods are used to assess its activity?
Enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) are common. Protocols involve pre-incubating the compound with the enzyme, followed by spectrophotometric measurement of substrate conversion rates. Positive controls (e.g., galantamine for AChE) and dose-response curves establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., LiAlH₄ for reductions) significantly impact yields. Continuous flow reactors may enhance efficiency in sulfonamide formation steps. Kinetic studies under varying temperatures (25–80°C) and inert atmospheres (N₂/Ar) can minimize side reactions .
Q. How should researchers address discrepancies in enzyme inhibition data across studies?
Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Strategies include:
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Structural Analog Testing : Compare activity of derivatives to identify critical functional groups.
- Molecular Docking : Use software like AutoDock to predict binding modes and validate with mutagenesis studies .
Q. What computational approaches predict target selectivity and off-target effects?
- Molecular Dynamics Simulations : Assess binding stability in the enzyme active site (e.g., acetylcholinesterase’s catalytic triad).
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors in the pyrimidine ring).
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .
Q. How can researchers design analogs to improve solubility without compromising activity?
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) to the benzodioxin or tetrahydrobenzothieno moiety.
- Salt Formation : Hydrochloride salts (e.g., compound 21 in ) enhance aqueous solubility.
- Prodrug Strategies : Mask hydrophobic regions with enzymatically cleavable groups (e.g., esters) .
Methodological Considerations
Q. What experimental controls are critical in enzyme inhibition studies?
- Negative Controls : Buffer-only and solvent-only samples to rule out non-specific effects.
- Positive Controls : Known inhibitors (e.g., donepezil for AChE).
- Blinding : Randomize sample order to minimize bias in high-throughput screens .
Q. How should stability studies be conducted for this compound under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Plasma Stability : Assess half-life in human plasma using LC-MS.
- Light Sensitivity : Store samples in amber vials and test under UV/visible light exposure .
Data Interpretation and Validation
Q. How can crystallography resolve ambiguities in NMR-based structural assignments?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, particularly for stereoisomers or tautomeric forms. For example, used crystallography to validate the imino configuration in a related thienopyrimidine derivative .
Q. What statistical methods are appropriate for dose-response data analysis?
Non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC₅₀ values. Bootstrap resampling (≥1000 iterations) ensures confidence interval robustness. Outlier detection (e.g., Grubbs’ test) minimizes false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
